molecular formula C12H26 B14556946 4-Ethyl-3,3-dimethyloctane CAS No. 62183-57-7

4-Ethyl-3,3-dimethyloctane

Cat. No.: B14556946
CAS No.: 62183-57-7
M. Wt: 170.33 g/mol
InChI Key: BKNJDUXGYCILJT-UHFFFAOYSA-N
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Description

4-Ethyl-3,3-dimethyloctane is a branched alkane with the molecular formula C₁₂H₂₆. It is a hydrocarbon consisting of a chain of twelve carbon atoms with an ethyl group attached to the fourth carbon and two methyl groups attached to the third carbon. This compound is part of the larger class of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3,3-dimethyloctane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous conditions and a controlled temperature to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve catalytic cracking and reforming processes. These processes break down larger hydrocarbons into smaller, branched alkanes. Catalysts such as zeolites are used to facilitate the rearrangement of carbon atoms, resulting in the formation of branched alkanes like this compound .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3,3-dimethyloctane, like other alkanes, primarily undergoes substitution reactions. These reactions include:

Common Reagents and Conditions

Major Products Formed

    Halogenation: Produces haloalkanes such as 4-chloro-3,3-dimethyloctane.

    Combustion: Produces carbon dioxide (CO₂) and water (H₂O).

    Cracking: Produces smaller alkanes and alkenes.

Scientific Research Applications

4-Ethyl-3,3-dimethyloctane is used in various scientific research applications, including:

Mechanism of Action

As an alkane, 4-ethyl-3,3-dimethyloctane does not have a specific mechanism of action in biological systems. its interactions with other molecules are primarily driven by van der Waals forces and hydrophobic interactions. In chemical reactions, the mechanism typically involves the formation of free radicals during halogenation or the breaking of carbon-carbon bonds during cracking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-3,3-dimethyloctane is unique due to its specific branching pattern, which affects its physical and chemical properties. The presence of two methyl groups on the third carbon and an ethyl group on the fourth carbon creates a distinct structure that influences its boiling point, melting point, and reactivity compared to other similar compounds .

Properties

CAS No.

62183-57-7

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-3,3-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-9-10-11(7-2)12(4,5)8-3/h11H,6-10H2,1-5H3

InChI Key

BKNJDUXGYCILJT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(C)(C)CC

Origin of Product

United States

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